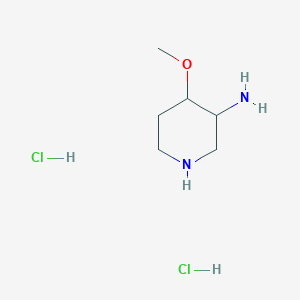

4-Methoxypiperidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxypiperidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2193065-67-5 . It has a molecular weight of 203.11 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-6-2-3-8-4-5 (6)7;;/h5-6,8H,2-4,7H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 203.11 .科学的研究の応用

Stereoselective Synthesis

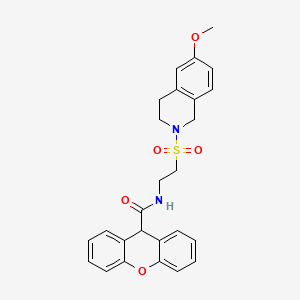

An efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol was achieved from p-anisaldehyde. This process includes the regioselective and diastereoselective introduction of an N-protected amine group using chlorosulfonyl isocyanate, ring-closing methathesis, and oxidation as key steps, highlighting the compound's utility in synthesizing complex organic molecules (Kim, Ji, & Jung, 2006).

Free-Radical Mechanism Insight

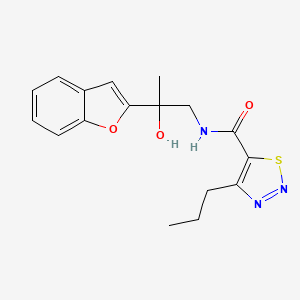

The reaction of aminoxyls with dioxiranes, involving 4-methoxypiperidin-3-amine derivatives, has provided useful insights into the free-radical mechanism following the initial attack by the aminoxyl at the dioxirane. This research contributes to the understanding of radical decomposition and scavenging, significant for developing new synthetic methodologies and understanding reaction mechanisms (Dinoi et al., 1998).

GABA Uptake Inhibition

Research into selective inhibitors of glial GABA uptake has led to the synthesis of compounds like 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, utilizing similar chemical structures for the development of potent inhibitors. These studies are crucial for understanding neurotransmitter regulation and for the potential development of new therapeutics targeting the central nervous system (Falch et al., 1999).

Corrosion Inhibition

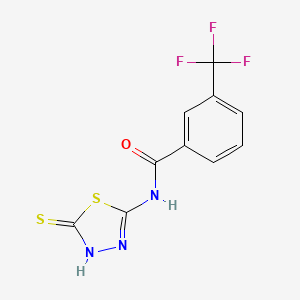

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant corrosion inhibition on mild steel in hydrochloric acid medium. This application underscores the potential of 4-Methoxypiperidin-3-amine derivatives in materials science, particularly in protecting metals from corrosive environments (Bentiss et al., 2009).

Safety and Hazards

特性

IUPAC Name |

4-methoxypiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-3-8-4-5(6)7;;/h5-6,8H,2-4,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFBBRVZTSJBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)

![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)